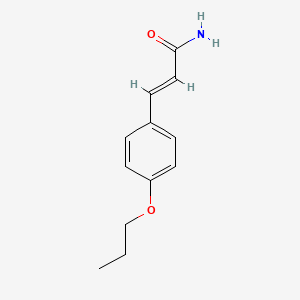

3-(4-Propoxyphenyl)acrylamide

Description

3-(4-Propoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the para position of the phenyl ring attached to the acrylamide backbone. Acrylamides are widely studied for their diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties . This compound is synthesized via condensation reactions, often using α,β-unsaturated carbonyl intermediates and amine nucleophiles under optimized conditions (e.g., EDCI coupling in DMF) .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(E)-3-(4-propoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C12H15NO2/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H2,13,14)/b8-5+ |

InChI Key |

CHIQQAYROXPEDQ-VMPITWQZSA-N |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Aryl Substitutions

- Methoxy vs. Propoxy Groups :

- 3-(4-Methoxyphenyl)acrylamide : The methoxy (-OCH₃) group is smaller and less lipophilic (logP ~1.5) than propoxy, leading to reduced cellular uptake but higher solubility in polar solvents. Derivatives like (E)-3-(4-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide show moderate anticancer activity in vitro .

- 3-(4-Ethoxyphenyl)acrylamide : Ethoxy (-OCH₂CH₃) provides intermediate lipophilicity. Ethoxy-substituted analogs are less studied but may balance solubility and bioactivity better than methoxy derivatives .

- 3-(4-Hydroxyphenyl)acrylamide : Hydroxy (-OH) groups increase polarity, reducing logP (~0.8) but enhancing hydrogen-bonding interactions. Such derivatives often exhibit anti-inflammatory activity (e.g., IC₅₀ = 17.00 μM for compound 2 in Lycium barbarum) .

Amide Modifications

- N-Aryl vs. This derivative shows enhanced metabolic stability compared to propoxy analogs . N-Propylacrylamide Derivatives: Alkyl chains (e.g., n-propyl) on the amide nitrogen reduce steric hindrance, improving binding to hydrophobic enzyme pockets. Example: (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (compound 3312) .

Anticonvulsant Activity

- 3-(4-Fluorophenyl) Derivatives : Fluorine’s electronegativity enhances target affinity. For example, 6-(4-fluorophenyl)thiazolo-triazole (3c) is selective for MES seizures .

Anticancer and Efflux Pump Inhibition

- 2-(4-Propoxyphenyl)quinoline Derivatives: The propoxyphenyl group in these compounds enhances NorA efflux pump inhibition in Staphylococcus aureus (>65% inhibition at 50 μM), indicating a role in overcoming antibiotic resistance .

- Arylcinnamide Hybrids: Propoxyphenyl-containing acrylamides like (2E)-N-(3-benzoyl-4-aminophenyl)-3-(4-propoxyphenyl)acrylamide (MW = 532.64 g/mol) may target kinase pathways due to their bulkier substituents .

Anti-inflammatory Activity

- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acrylamide: Isolated from Lycium species, this compound (IC₅₀ = 17.00 μM) outperforms quercetin in suppressing NO production, highlighting the synergy between methoxy and hydroxy groups .

Physicochemical Properties

Key Research Findings

- Synthesis Efficiency : Propoxyphenyl derivatives require longer reaction times due to steric hindrance but achieve comparable yields to methoxy analogs when using polar aprotic solvents (e.g., DMF) .

- Biological Selectivity: The propoxy group’s larger size improves selectivity for hydrophobic binding pockets in enzymes like NorA efflux pumps and kinases .

- Toxicity Profile : Propoxyphenyl acrylamides exhibit lower cytotoxicity (CC₅₀ > 50 μM in HEK293 cells) compared to chloro-substituted analogs, making them safer for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.